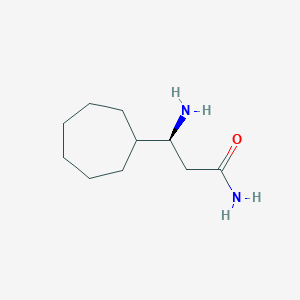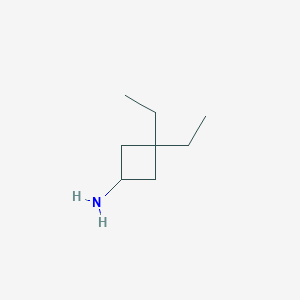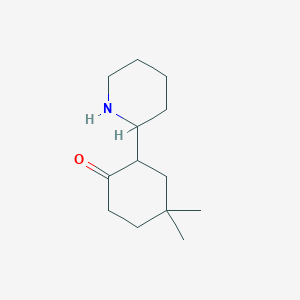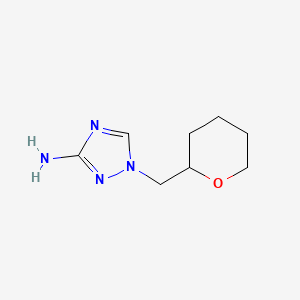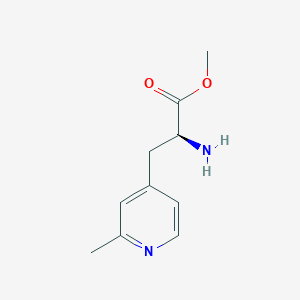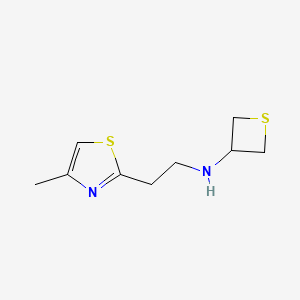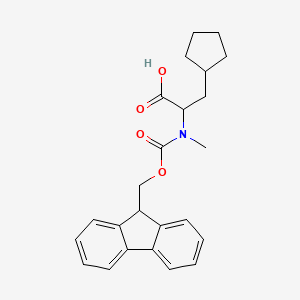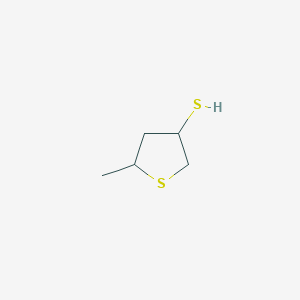
5-Methylthiolane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylthiolane-3-thiol is an organosulfur compound with the molecular formula C5H10S2. It is characterized by a thiol group (-SH) attached to a five-membered thiolane ring, which also contains a methyl group (-CH3) at the 5-position. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiolane-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromobutane with sodium hydrosulfide (NaHS) to form the thiolane ring, followed by methylation at the 5-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylthiolane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolates (R-S-).
Substitution: Alkylated thiol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylthiolane-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its role in thiol-mediated biochemical processes and as a model compound for understanding thiol reactivity.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances due to its distinctive odor.
Wirkmechanismus
The mechanism of action of 5-Methylthiolane-3-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate oxidative stress and participate in detoxification processes. The compound can interact with proteins, enzymes, and other cellular components, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiolan-3-thiol: Another thiolane derivative with a similar structure but different substitution pattern.
3-Methylthiolane: Lacks the thiol group, resulting in different chemical properties.
Thioterpineol: Contains a thiol group but has a different ring structure.
Uniqueness
5-Methylthiolane-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and odor characteristics. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C5H10S2 |
|---|---|
Molekulargewicht |
134.3 g/mol |
IUPAC-Name |
5-methylthiolane-3-thiol |
InChI |
InChI=1S/C5H10S2/c1-4-2-5(6)3-7-4/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
FVYBPSNFZOTVMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CS1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


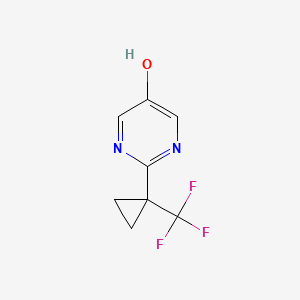
![1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)
![Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)



